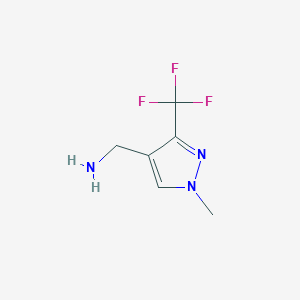
(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine” has been reported. For instance, a high-yielding and practical method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound and its derivatives are primarily utilized in the synthesis of complex molecules. For instance, ambient-temperature synthesis techniques have been developed for structurally similar compounds, like (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, which are synthesized by condensation reactions and characterized using various spectroscopic techniques (Becerra, Cobo, & Castillo, 2021). Similarly, a wide array of Cobalt(II) complexes involving N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been synthesized, revealing the potential for creating four-coordinate or five-coordinate complexes, significantly influenced by the N'-substitution group (Choi et al., 2015).
Chemical Properties and Interactions
Studies on isomorphous structures related to this compound, such as methyl- and chloro-substituted small heterocyclic analogs, adhere to the chlorine-methyl exchange rule and reveal extensive disorder, which complicates automatic isomorphism detection during data mining procedures (Swamy et al., 2013). The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, synthesized through a high-yielding polyphosphoric acid condensation route, was characterized using various spectroscopic techniques, highlighting the method's efficiency and the compound's distinct spectroscopic profile (Shimoga, Shin, & Kim, 2018).
Biological and Medicinal Applications
Research into trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones has provided insights into their synthesis, revealing significant cytotoxicity in human leukocytes at high concentrations, which indicates potential medicinal applications (Bonacorso et al., 2016). In Alzheimer's disease research, 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated good inhibitory activities on acetylcholinesterase and monoamine oxidase isoforms, pointing towards their potential as multitarget directed ligands for the treatment of this condition (Kumar et al., 2013).
Photophysical and Photocytotoxic Properties
Certain iron(III) complexes, including those similar to the compound , have been studied for their photocytotoxic properties in red light, revealing significant potential for cellular imaging and as a source of reactive oxygen species for apoptosis induction in cancer therapy (Basu et al., 2014). Moreover, mechanoluminescent and efficient white organic light-emitting diodes (OLEDs) have been created using Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates, exhibiting high efficiency and stability, which could have applications in advanced display and lighting technologies (Huang et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-12-3-4(2-10)5(11-12)6(7,8)9/h3H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGYTXANSSOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




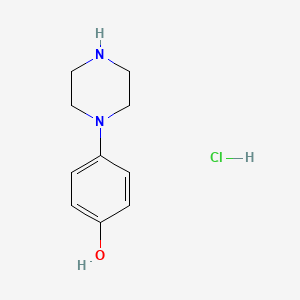

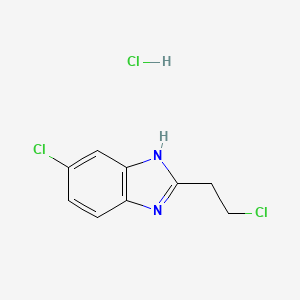
![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)
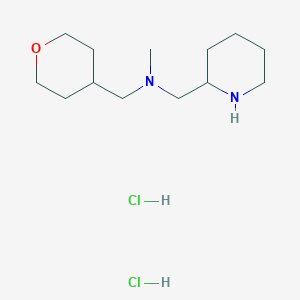
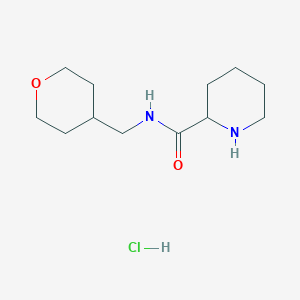
![tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate](/img/structure/B1465053.png)
![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)
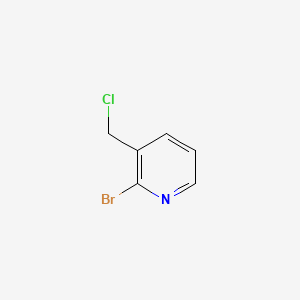

![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)

![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)